5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one
Description
5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core substituted with:
- A 5-chloro group at position 3.
- A 1,2,4-oxadiazole ring at position 3, bearing a 4-chlorophenyl substituent.
- A (2,4-dichlorophenyl)methyl group at position 1.
Properties
IUPAC Name |
5-chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl4N3O2/c21-13-4-1-11(2-5-13)18-25-19(29-26-18)16-7-15(23)10-27(20(16)28)9-12-3-6-14(22)8-17(12)24/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQYAWTETVOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the pyridinone core. The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, onto the molecule.
Scientific Research Applications
Based on the search results, here's what is known about the compound "5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one":
Basic Information
- CAS No.: 477858-13-2
- Chemical Name: 5-CHLORO-3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(2,4-DICHLOROBENZYL)-2(1H)-PYRIDINONE
- CBNumber: CB1472770
- Molecular Formula: C20H11Cl4N3O2
- Formula Weight: 467.13
Synonyms:
- 5-CHLORO-3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(2,4-DICHLOROBENZYL)-2(1H)-PYRIDINONE
- 2(1H)-Pyridinone, 5-chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]-
- 5-chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one
The search results do not provide specific applications, data tables, or case studies for this particular compound. However, they do offer some context regarding similar compounds and their applications:
1,2,4-Oxadiazoles and Anticancer Drugs:
- One review summarizes recent developments in anticancer drugs using 1,3,4-oxadiazoles .
- A specific compound, [N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide] (97 ), showed high potency and broad-spectrum antiproliferative activity against various cancer cell lines .
Thiazole and Pyridine Derivatives as Anticonvulsants and Antitumor Agents:
- Thiazole-integrated pyridine derivatives have been investigated for antitumor activity .
- One thiazole-pyridine hybrid (23 ) showed better anti-breast cancer efficacy than 5-fluorouracil, potentially due to the chlorine (Cl) attached to the 4 position of the pyridine ring .
Other Related Compounds:
- 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole: This compound (CAS No. 26903-92-4) is available for purchase .
- 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: This compound is also listed in PubChem .
- CB1 Receptor Antagonists: N-(6-(2-chloro-4-(1,2,4-oxadiazol-3-yl)phenyl)-5-(4-chlorophenyl)-2-(2,2-dimethylpropanoyl)furo[2,3b]pyridine-3-yl)-2-hydroxyacetamide is mentioned as a potent CB1 receptor antagonist .
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Core Structure Variability :
- The target compound’s pyridin-2-one core is distinct from the pyrrolidin-2-one () and dihydropyridazin-3-one () analogs, which may influence conformational flexibility and binding interactions.
- Dual oxadiazole rings in enhance electron-deficient character compared to the target’s single oxadiazole.
Substituent Effects :
- The 2,4-dichlorobenzyl group in the target compound increases lipophilicity (ClogP ≈ 4.5) compared to the dimethoxyphenyl (ClogP ≈ 2.8, ) or fluorophenyl (ClogP ≈ 3.1, ) analogs.
- Halogenation Patterns : The 4-chlorophenyl substituent on the oxadiazole is shared with , but the target’s additional 2,4-dichlorobenzyl group may enhance steric bulk and receptor affinity.
Synthetic Complexity :
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound is unavailable, insights can be inferred from structurally related molecules:
Receptor Targeting: SR 144528 (), a CB2 antagonist with a pyrazole-oxadiazole scaffold, demonstrates subnanomolar affinity for CB2. The target compound’s oxadiazole and chlorinated aryl groups may similarly target cannabinoid or other G-protein-coupled receptors.
Anticancer Activity: Pyridin-2-one derivatives, such as , exhibit anticancer properties via kinase inhibition or DNA intercalation.
Enzyme Inhibition :
- Oxadiazole-containing compounds often inhibit enzymes like cyclooxygenase (COX) or phosphodiesterase (PDE). The target’s electron-deficient oxadiazole could interact with catalytic residues in such enzymes.
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. Key steps include:
- Formation of the oxadiazole ring via condensation of amidoximes with carbonyl derivatives under acidic conditions.
- Alkylation of the pyridinone core using a 2,4-dichlorobenzyl halide in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like DMF .
- Final purification via column chromatography or recrystallization. Reaction temperatures (60–100°C) and solvent selection (e.g., dichloromethane, acetonitrile) are critical for yield optimization .
Basic: Which spectroscopic methods are essential for structural confirmation?
- NMR Spectroscopy : - and -NMR are used to verify substituent positions and aromatic proton environments. For example, the 2,4-dichlorobenzyl group shows distinct splitting patterns in the aromatic region .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the oxadiazole and pyridinone moieties .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1660–1680 cm) and C-Cl bonds (600–800 cm) .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require post-reaction removal via aqueous workup .
- Temperature Control : Oxadiazole formation is exothermic; gradual heating (e.g., 80°C over 2 hours) prevents side reactions like ring-opening .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) in hydrogenation steps can reduce nitro groups selectively without affecting chlorinated aryl rings .
Advanced: How to address contradictions in reported biological activity data?
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from environmental variability .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolo[4,3-c]pyridines in ) to identify trends in chlorophenyl substituent effects .
Advanced: What computational strategies elucidate structure-activity relationships (SAR)?
- Molecular Docking : Software like MOE (Molecular Operating Environment) models interactions with target proteins (e.g., kinases) by analyzing hydrogen bonding and hydrophobic contacts with the oxadiazole and chlorophenyl groups .
- QSAR Modeling : Quantitative parameters (e.g., logP, polar surface area) correlate with solubility and membrane permeability, guiding derivatization strategies .
Basic: What structural features influence reactivity and stability?
- Oxadiazole Ring : Electron-deficient due to two electronegative nitrogen atoms, making it prone to nucleophilic attack at the 5-position .
- Chlorinated Aryl Groups : Electron-withdrawing effects stabilize the pyridinone ring but may reduce solubility in aqueous media .
Advanced: How to mitigate variability in spectroscopic data during characterization?
- Deuterated Solvents : Use DMSO-d or CDCl to minimize solvent peaks overlapping with analyte signals in NMR .
- Dynamic Light Scattering (DLS) : Detects aggregates in solution that may distort MS or IR readings .
Advanced: What methods assess stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to UV light, acidic/basic buffers, and elevated temperatures (40–60°C) to identify degradation products via HPLC-MS .
- Long-Term Storage Trials : Monitor crystallinity changes (via XRPD) and hygroscopicity in controlled humidity chambers .
Basic: How is purity validated before biological testing?
- HPLC : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity. Retention times for common impurities (e.g., unreacted starting materials) are pre-determined .
- Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl within 0.3% of theoretical values .
Advanced: What in silico tools predict metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
